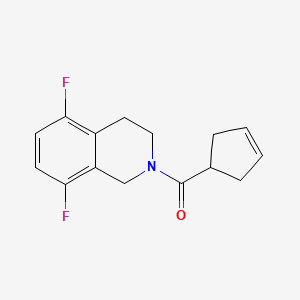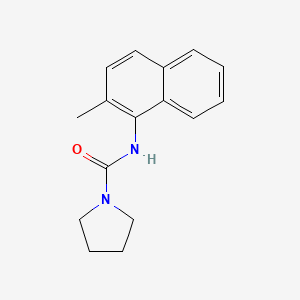![molecular formula C16H22N4O B7630385 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea is a chemical compound that has been extensively studied for its potential application in scientific research. It is a urea derivative that has been synthesized through a complex process, and its properties and effects have been explored in various laboratory experiments.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea involves the inhibition of CK2 through the binding of the compound to the enzyme's ATP-binding site. This prevents the enzyme from functioning properly and disrupts the cellular processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea have been explored in various laboratory experiments. These studies have shown that the compound is relatively non-toxic and has a low affinity for other cellular targets. It has also been shown to be effective in inhibiting CK2 activity in vitro, suggesting that it may have potential as a therapeutic agent in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea for lab experiments is its high specificity for CK2. This allows researchers to selectively target this enzyme and study its role in various cellular processes. However, one limitation of the compound is its relatively low potency, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea. One area of interest is the development of more potent inhibitors of CK2 that can be used in vivo. Another area of interest is the exploration of the compound's potential in the treatment of various diseases, including cancer. Finally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-methylquinazolin-2-amine with tert-butyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with methyl isocyanate to form the final product, 3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea.
Scientific Research Applications
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea has been used in various scientific research applications, including as a potential inhibitor of protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell growth and differentiation, and has been implicated in the development of various diseases, including cancer. By inhibiting CK2, it is possible to disrupt these processes and potentially develop new treatments for these diseases.
properties
IUPAC Name |
3-tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-12-8-6-7-9-13(12)18-14(17-11)10-20(5)15(21)19-16(2,3)4/h6-9H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFIYMCOWQHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)




![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)

![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)